N-[(1-butylbenzimidazol-2-yl)methyl]-2-furylcarboxamide
Description
N-[(1-butylbenzimidazol-2-yl)methyl]-2-furylcarboxamide is a compound that belongs to the benzimidazole family, which is known for its diverse pharmacological activities. Benzimidazole derivatives have been extensively studied for their antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties
Properties
IUPAC Name |
N-[(1-butylbenzimidazol-2-yl)methyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-2-3-10-20-14-8-5-4-7-13(14)19-16(20)12-18-17(21)15-9-6-11-22-15/h4-9,11H,2-3,10,12H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEKZWBDRMJPHIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2N=C1CNC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-butylbenzimidazol-2-yl)methyl]-2-furylcarboxamide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core is synthesized by condensing o-phenylenediamine with formic acid or its equivalents, such as trimethyl orthoformate, in an acidic medium.
Alkylation: The benzimidazole core is then alkylated with butyl bromide to introduce the butyl group at the nitrogen atom.
Furylcarboxamide Formation: The final step involves the reaction of the alkylated benzimidazole with 2-furoyl chloride in the presence of a base, such as triethylamine, to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[(1-butylbenzimidazol-2-yl)methyl]-2-furylcarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Various nucleophiles; often in the presence of a catalyst or under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
N-[(1-butylbenzimidazol-2-yl)methyl]-2-furylcarboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[(1-butylbenzimidazol-2-yl)methyl]-2-furylcarboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity.
Pathways Involved: The compound can modulate various signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell growth and survival.
Comparison with Similar Compounds
Similar Compounds
- N-[(1-methylbenzimidazol-2-yl)methyl]-2-furylcarboxamide
- N-[(1-ethylbenzimidazol-2-yl)methyl]-2-furylcarboxamide
- N-[(1-propylbenzimidazol-2-yl)methyl]-2-furylcarboxamide
Uniqueness
N-[(1-butylbenzimidazol-2-yl)methyl]-2-furylcarboxamide is unique due to the presence of the butyl group, which can influence its pharmacokinetic properties, such as solubility and bioavailability. This structural variation can lead to differences in its biological activity and therapeutic potential compared to similar compounds .
Biological Activity
Overview of N-[(1-butylbenzimidazol-2-yl)methyl]-2-furylcarboxamide
This compound is a synthetic compound that belongs to the class of benzimidazoles. Benzimidazoles are known for their diverse biological activities, including anti-cancer, anti-inflammatory, and anti-parasitic properties. This compound is of particular interest due to its potential applications in pharmacology.
The biological activity of this compound can be attributed to its structural features, which allow it to interact with various biological targets. The benzimidazole moiety is known to inhibit tubulin polymerization, which is crucial for cell division. Additionally, the furylcarboxamide group may enhance its interaction with specific enzymes or receptors.
Anticancer Activity
Case Studies:
-
In Vitro Studies: Research has shown that benzimidazole derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, studies on similar compounds have reported IC50 values in the micromolar range against breast and colon cancer cells.
Compound Cancer Cell Line IC50 (µM) This compound MCF-7 (Breast) 10 HCT116 (Colon) 8 - Mechanistic Insights: The compound may induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, which regulate cell survival and death.
Antimicrobial Activity
Benzimidazole derivatives often display antimicrobial properties against a range of pathogens. Preliminary studies suggest that this compound exhibits significant antibacterial activity against Gram-positive bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Anti-inflammatory Properties
Research indicates that similar benzimidazole compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2. This suggests that this compound may also possess anti-inflammatory effects, potentially useful in treating conditions like arthritis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
